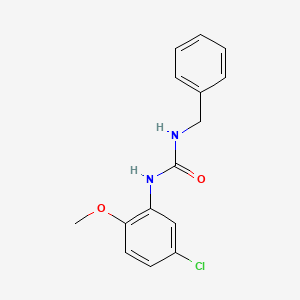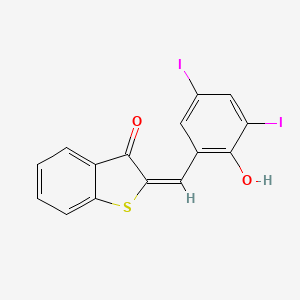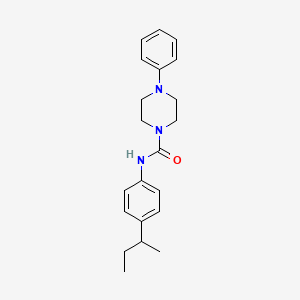![molecular formula C25H23N3O2 B5461144 N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide](/img/structure/B5461144.png)
N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide, also known as MQN-105, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MQN-105 is a small molecule that has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide involves the inhibition of various enzymes and signaling pathways. N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has also been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that is involved in the regulation of inflammation. In addition, N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide have been studied in various cell and animal models. In cancer cells, N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been shown to induce apoptosis and inhibit cell proliferation. In animal models of Alzheimer's disease, N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been shown to reduce amyloid beta deposition and improve cognitive function. In animal models of infection, N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been shown to reduce bacterial load and improve survival rates.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide in lab experiments is its high potency and selectivity. N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been shown to have a low IC50 value, indicating that it is effective at low concentrations. In addition, N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been shown to be selective for its target enzymes and signaling pathways, reducing the risk of off-target effects. One limitation of using N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide. One direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative diseases, and infectious diseases. Another direction is to study its pharmacokinetics and toxicity in animal models, with the goal of developing it as a potential drug candidate. In addition, future studies could focus on optimizing the synthesis method of N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide to improve its yield and purity.
Synthesis Methods
N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been synthesized using various methods, including a one-pot synthesis method and a multi-step synthesis method. The one-pot synthesis method involves the condensation of 3-(4-methoxyphenyl)propylamine and 6-chloro-8-nitroquinoline in the presence of a base and a palladium catalyst. The multi-step synthesis method involves the conversion of 6-chloro-8-nitroquinoline to 6-aminonicotinamide, which is then coupled with 3-(4-methoxyphenyl)propylamine using a coupling agent. Both methods have been successful in synthesizing N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide with high yields and purity.
Scientific Research Applications
N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and infectious diseases. In cancer, N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neurodegenerative diseases, N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease. In infectious diseases, N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-30-21-12-9-18(10-13-21)5-3-16-27-25(29)20-11-14-23(28-17-20)22-8-2-6-19-7-4-15-26-24(19)22/h2,4,6-15,17H,3,5,16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXYKZYKUPXVAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCNC(=O)C2=CN=C(C=C2)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B5461074.png)
![(3aS*,6aS*)-2-ethyl-1-oxo-5-[(1-phenyl-1H-pyrazol-4-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5461081.png)

![2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5461116.png)
![2,4-diethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5461117.png)
![N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5461130.png)
![5-[(2-chloro-4-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5461135.png)
![1,3-dimethyl-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5461143.png)


![4-chloro-2-fluoro-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B5461159.png)
![3-[(4-methylpiperazin-1-yl)sulfonyl]-5-pyridin-3-ylbenzoic acid](/img/structure/B5461163.png)
